molecular formula C18H27NO4 B1241086 Vaninolol

Vaninolol

Cat. No.: B1241086
M. Wt: 321.4 g/mol
InChI Key: KNJXMWDDBCYKTK-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vaninolol ((±)4-[4'-(2-hydroxy-3-tert-butyl-aminopropoxy)-3'-methoxyphenyl]-3-buten-2-one) is a selective β₁-adrenoceptor antagonist derived from vanillin, a natural phenolic aldehyde . It exhibits competitive antagonism against β-adrenergic receptors, with greater potency on cardiac tissue (atria) than tracheal smooth muscle, confirming its β₁-selectivity . In vivo studies in normotensive rats demonstrated dose-dependent bradycardia and sustained pressor effects, comparable to propranolol.

This compound has moderate hydrophilicity (atenolol > this compound > propranolol), which influences its pharmacokinetic profile, favoring reduced central nervous system penetration compared to lipophilic agents like propranolol . It lacks intrinsic sympathomimetic activity (ISA) but exhibits mild direct cardiac depression at high concentrations .

Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

(E)-4-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-methoxyphenyl]but-3-en-2-one

InChI

InChI=1S/C18H27NO4/c1-13(20)6-7-14-8-9-16(17(10-14)22-5)23-12-15(21)11-19-18(2,3)4/h6-10,15,19,21H,11-12H2,1-5H3/b7-6+

InChI Key

KNJXMWDDBCYKTK-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)OC

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)OC

Synonyms

(+-)4-(4'-(2-hydroxy-3-tert-butylaminopropoxy)-3'-methoxyphenyl)-3-buten-2-one
vaninolol

Origin of Product

United States

Comparison with Similar Compounds

This compound vs. Propranolol

  • Selectivity: this compound’s β₁-selectivity reduces bronchoconstriction risks (common with propranolol’s β₂-blockade) .
  • Lipophilicity: Propranolol’s high lipophilicity enhances CNS penetration, linked to side effects like fatigue, whereas this compound’s moderate profile may mitigate these issues .
  • Ocular Effects: this compound uniquely improves retinal perfusion, unlike propranolol, which lacks ocular hypotensive efficacy .

This compound vs. Atenolol

  • Potency: this compound shows stronger β₁-blockade than atenolol in binding studies (potency order: propranolol > this compound ≥ atenolol) .
  • Hydrophilicity: Atenolol’s low lipophilicity limits CNS effects but requires higher doses for efficacy compared to this compound .

This compound vs. Capsinolol

This compound vs. Eugenolol

  • ISA Controversy: Evidence conflicts on ISA; this compound was initially reported ISA-negative , but a later study suggested cAMP modulation in smooth muscle cells, resembling partial β₂-agonist activity . This discrepancy may reflect dose-dependent effects or model-specific responses.

Structural and Functional Distinctions

  • Vanillin Derivatives: this compound’s vanillin backbone distinguishes it from agents like dehydrozingeronolol (derived from dehydrozingerone) . This structural difference may enhance β₁-affinity and reduce off-target effects.

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